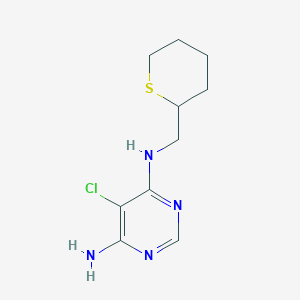![molecular formula C13H16ClNO2 B6634107 1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634107.png)
1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound is also known as CPCCOEt and is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).
Aplicaciones Científicas De Investigación
CPCCOEt has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be a potent and selective antagonist of mGluR1, which is involved in various physiological processes such as synaptic plasticity, learning, and memory. CPCCOEt has been used in studies to investigate the role of mGluR1 in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mecanismo De Acción
CPCCOEt acts as an antagonist of mGluR1 by binding to the receptor and blocking its activation by glutamate. This leads to a decrease in the activity of downstream signaling pathways, which are involved in various physiological processes such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
CPCCOEt has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease, in the brains of mice. CPCCOEt has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCCOEt has several advantages for lab experiments. It is a potent and selective antagonist of mGluR1, which allows for specific targeting of this receptor in studies. CPCCOEt is also relatively stable and can be easily synthesized in the lab. However, one limitation of CPCCOEt is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on CPCCOEt. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another direction is to investigate its potential as a therapeutic target for other diseases such as depression and anxiety. Additionally, further studies are needed to investigate the mechanisms underlying the biochemical and physiological effects of CPCCOEt.
Métodos De Síntesis
The synthesis of CPCCOEt involves the reaction of 3-chloro-4-methylbenzylamine with pyrrolidine-2-carboxylic acid in the presence of triethylamine and ethyl chloroformate. The reaction yields CPCCOEt as a white solid with a melting point of 70-72°C.
Propiedades
IUPAC Name |
1-[(3-chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-4-5-10(7-11(9)14)8-15-6-2-3-12(15)13(16)17/h4-5,7,12H,2-3,6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWYUECRIZKLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCCC2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)
![5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634063.png)

![5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)

![N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)
![N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)
![[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6634105.png)
![1-[(3-Chloro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6634110.png)


![4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one](/img/structure/B6634121.png)
![4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)
![2-[(2-Bromofuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6634136.png)